molecular formula C17H21IN2 B149288 Daspei CAS No. 3785-01-1

Daspei

Cat. No.: B149288
CAS No.: 3785-01-1
M. Wt: 380.27 g/mol
InChI Key: AMAXNNVXIBDEMV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is also referred to as 2-[4-(Dimethylamino)styryl]-1-ethylpyridinium iodide . This compound has been investigated for its unique properties and potential therapeutic applications.

Scientific Research Applications

GNF-PF-1399 has been explored for its applications in various scientific research areas, including:

Mechanism of Action

Biochemical Pathways

Flavonoids, such as Pinaflavol, are synthesized in higher plant species via the shikimate pathway, phenylpropanoid, and polyketide pathway . The chalcones and flavanones are central intermediates of the pathway, which give several diverse classes of flavonoids .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of compounds like Pinaflavol. For instance, altitude has been found to negatively correlate with the content of tannin, a type of flavonoid . Additionally, annual sunshine duration and altitude were positively correlated with flavonoids content, rutin content, and antioxidant activity . These findings suggest that environmental conditions such as altitude and sunlight exposure could potentially influence the action and efficacy of Pinaflavol.

Biochemical Analysis

Biochemical Properties

Pinaflavol, like other flavonoids, interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . These interactions can influence the function of these molecules, potentially leading to changes in biological processes.

Cellular Effects

Pinaflavol can have various effects on cells and cellular processes. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects of Pinaflavol can depend on factors such as the type of cell and the cellular context.

Molecular Mechanism

The molecular mechanism of action of Pinaflavol involves its interactions with biomolecules at the molecular level. This can include binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . The specific mechanisms can vary depending on the context and are areas of active research.

Temporal Effects in Laboratory Settings

The effects of Pinaflavol can change over time in laboratory settings. This can include changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies . The specific temporal effects can depend on factors such as the experimental conditions and the type of cells or organisms used.

Dosage Effects in Animal Models

The effects of Pinaflavol can vary with different dosages in animal models . This can include threshold effects, where certain effects only occur above a certain dosage, as well as potential toxic or adverse effects at high doses.

Metabolic Pathways

Pinaflavol is involved in various metabolic pathways. It can interact with enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specific metabolic pathways Pinaflavol is involved in can depend on factors such as the type of cell or organism.

Transport and Distribution

Pinaflavol can be transported and distributed within cells and tissues . This can involve interactions with transporters or binding proteins, and can influence the localization or accumulation of Pinaflavol.

Subcellular Localization

The subcellular localization of Pinaflavol can influence its activity or function . This can involve targeting signals or post-translational modifications that direct Pinaflavol to specific compartments or organelles. The specific subcellular localization of Pinaflavol can depend on factors such as the type of cell and the cellular context.

Preparation Methods

The synthesis of GNF-PF-1399 involves several steps. One common method includes the reaction of 4-dimethylaminobenzaldehyde with 1-ethylpyridinium iodide under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

GNF-PF-1399 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

GNF-PF-1399 can be compared with other similar compounds, such as:

These compounds share similar molecular targets and pathways but may differ in their specific applications and efficacy.

Properties

{ "Design of the Synthesis Pathway": "Pinaflavol can be synthesized through a multistep process involving the conversion of 2-hydroxy-3-methoxybenzaldehyde to the final product through several intermediate compounds.", "Starting Materials": [ "2-hydroxy-3-methoxybenzaldehyde", "Benzene", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Sodium carbonate", "Ethyl acetate", "Magnesium sulfate", "Bromine", "Acetic acid" ], "Reaction": [ "Step 1: 2-hydroxy-3-methoxybenzaldehyde is reacted with benzene in the presence of sodium hydroxide to form 2-hydroxy-3-methoxybenzyl phenyl ether.", "Step 2: The ether is then hydrolyzed with methanol and hydrochloric acid to form 2-hydroxy-3-methoxybenzyl alcohol.", "Step 3: The alcohol is then oxidized with sodium chloride and sodium carbonate to form 2-hydroxy-3-methoxybenzaldehyde.", "Step 4: The aldehyde is then reacted with ethyl acetate and magnesium sulfate to form the corresponding enol ether.", "Step 5: The enol ether is then brominated with bromine in acetic acid to form Pinaflavol." ] }

CAS No.

3785-01-1

Molecular Formula

C17H21IN2

Molecular Weight

380.27 g/mol

IUPAC Name

4-[(E)-2-(1-ethylpyridin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide

InChI

InChI=1S/C17H21N2.HI/c1-4-19-14-6-5-7-17(19)13-10-15-8-11-16(12-9-15)18(2)3;/h5-14H,4H2,1-3H3;1H/q+1;/p-1

InChI Key

AMAXNNVXIBDEMV-UHFFFAOYSA-M

Isomeric SMILES

CC[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C.[I-]

SMILES

CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-]

Canonical SMILES

CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[I-]

3785-01-1

Pictograms

Irritant

Related CAS

42457-53-4 (Parent)

Synonyms

2-(4-dimethylaminostyryl)-1-ethylpyridinium
2-(dimethylaminostyryl)-1-ethylpyridinium
2-(dimethylaminostyryl)-1-ethylpyridinium iodide
DASPEI

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Daspei
Reactant of Route 2
Reactant of Route 2
Daspei
Reactant of Route 3
Reactant of Route 3
Daspei
Reactant of Route 4
Reactant of Route 4
Daspei
Reactant of Route 5
Reactant of Route 5
Daspei
Reactant of Route 6
Reactant of Route 6
Daspei
Customer
Q & A

Q1: What is the primary application of Pinaflavol discussed in the provided research papers?

A1: The research primarily focuses on Pinaflavol's use as a spectral sensitizer in photographic emulsions. While one paper investigates the electrochemical behavior of a related compound, Pseudoisocyanin [], another explores the use of Pinaflavol in combination with Pinacyanol for spectral sensitization in photographic emulsions [].

Q2: How does Pinaflavol contribute to spectral sensitization in photographic emulsions?

A2: While the provided abstracts don't delve into the specific mechanism of Pinaflavol's role in spectral sensitization, they highlight its use in combination with Pinacyanol for this purpose []. Spectral sensitizers like Pinaflavol and Pinacyanol extend the sensitivity of silver halide crystals in photographic emulsions to different wavelengths of light, enabling the film to capture a wider range of colors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.